5-(叔丁基磺酰胺基)呋喃-2-羧酸

描述

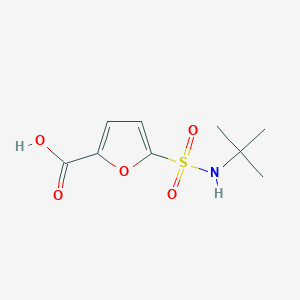

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO5S . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid can be represented by the InChI code: 1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This indicates that the molecule consists of a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group .科学研究应用

抗菌应用

呋喃衍生物,包括5-(叔丁基磺酰胺基)呋喃-2-羧酸,因其抗菌特性而闻名。 它们对革兰氏阳性菌和革兰氏阴性菌都特别有效 。该化合物的结构使其能够与细菌细胞壁相互作用,破坏其功能并导致细菌死亡。这使其成为开发新型抗生素以对抗耐药菌株的潜在候选药物。

药物化学

在药物化学中,呋喃类化合物,如5-(叔丁基磺酰胺基)呋喃-2-羧酸,因其药理潜力而受到重视。 它们已被发现具有广泛的治疗益处,包括抗溃疡、利尿、肌肉松弛和抗原生动物活性 。它们在药物设计中的多功能性源于它们能够轻松进行化学修饰,这可以导致新型治疗剂的开发。

材料科学

5-(叔丁基磺酰胺基)呋喃-2-羧酸在材料科学中的应用正在兴起。 呋喃衍生物因其在制造聚合物和塑料,特别是那些源自可再生资源的聚合物和塑料中的用途而受到探索 。该化合物的结构特征可能使其有助于开发可生物降解材料,从而支持可持续材料科学倡议。

工业化学

在工业环境中,5-(叔丁基磺酰胺基)呋喃-2-羧酸可以用作合成更复杂化合物时的化学中间体 。其反应性呋喃环使其成为生产各种工业化学品(可能包括染料、树脂和粘合剂)的宝贵结构单元。

环境科学

呋喃衍生物在环境科学中的作用是一个活跃的研究领域。 像5-(叔丁基磺酰胺基)呋喃-2-羧酸这样的化合物可用于环境修复过程,例如污染物的分解或环境友好型农药的合成 。

分析化学

在分析化学中,5-(叔丁基磺酰胺基)呋喃-2-羧酸可以用作各种色谱法和光谱法中的标准品或试剂 。其定义明确的结构和特性使其适用于校准仪器和验证分析程序。

生物化学研究

该化合物对生物化学研究的潜在影响是巨大的。 它可用于研究酶反应、细胞过程和代谢途径 。其参与生化反应的能力使其成为理解分子水平生物机制的有用探针。

药物发现

最后,5-(叔丁基磺酰胺基)呋喃-2-羧酸在药物发现中的作用不可言喻。 其结构灵活性使其可以用作开发新型候选药物的支架 。研究人员可以修改其结构以优化其与生物靶标的相互作用,这在创建有效且安全的药物中至关重要。

作用机制

The mechanism of action of TBSF is not well understood, but it is believed to involve the formation of a covalent bond between the tert-butylsulfamoyl group and the 2-furoic acid group. This covalent bond allows the two groups to interact with each other, which can lead to changes in the structure and properties of the molecule.

Biochemical and Physiological Effects

The biochemical and physiological effects of TBSF are not well understood. However, it has been shown to have some effects on enzymes, cofactors, and other biomolecules. For example, TBSF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.

实验室实验的优点和局限性

The advantages of using TBSF in laboratory experiments include its relatively low cost, its availability, and its low toxicity. The main limitation of using TBSF in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.

未来方向

The potential future directions for research on TBSF include further exploration of its mechanism of action, its potential applications in medicinal chemistry, materials science, and biochemistry, and its potential uses in drug development. Additionally, further research into the biochemical and physiological effects of TBSF could lead to a better understanding of its potential therapeutic uses. Finally, further research into the synthesis of TBSF and its derivatives could lead to the development of more efficient and cost-effective synthesis methods.

安全和危害

The safety data sheet for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-(tert-butylsulfamoyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFFMTLNRGEWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180455 | |

| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087792-16-2 | |

| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

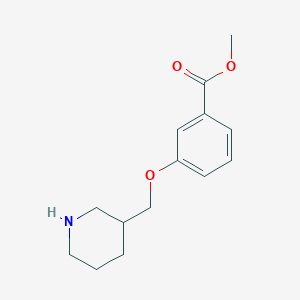

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

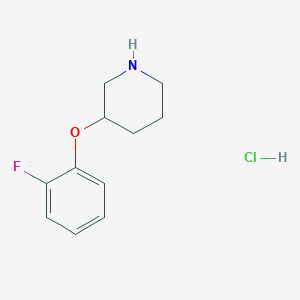

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)

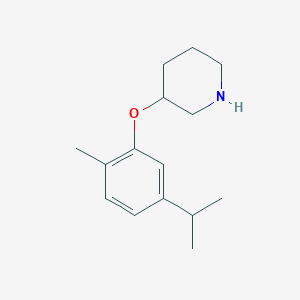

![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)

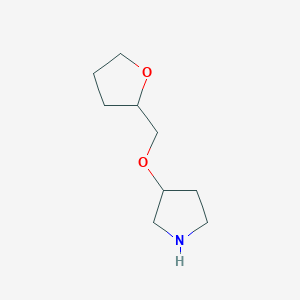

![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)

![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)

![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)